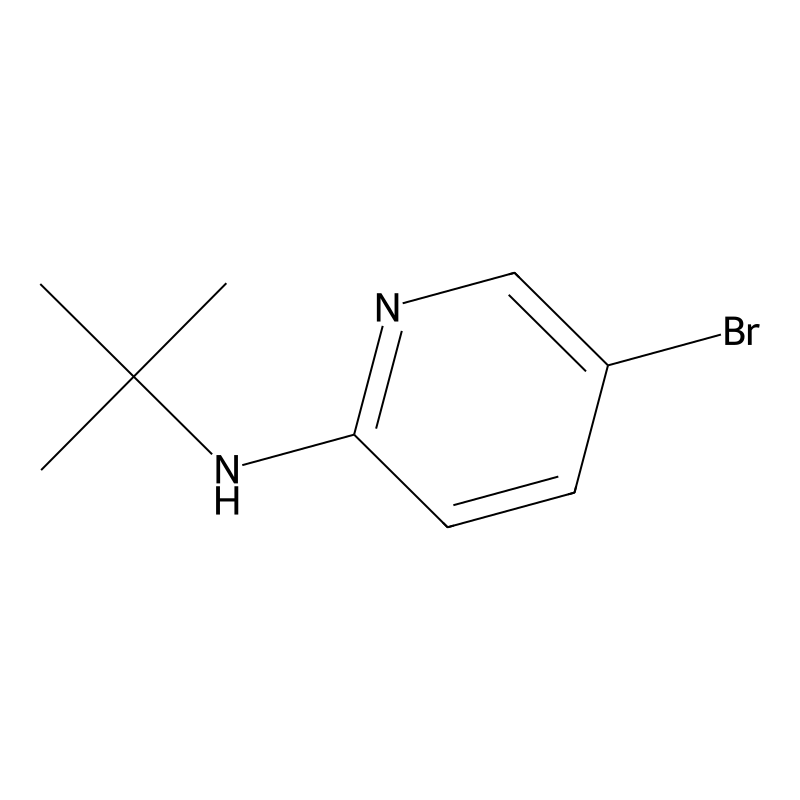

N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine is an organic compound classified as a pyridine derivative. It features a bromine atom positioned at the 5th carbon of the pyridine ring and a tert-butylamine group attached to the nitrogen atom. The molecular formula for this compound is C₉H₁₃BrN₂, with a molecular weight of 229.12 g/mol. This compound is recognized for its potential applications in medicinal chemistry and organic synthesis due to its unique structural characteristics .

- Substitution Reactions: The bromine atom can be replaced by different nucleophiles, such as amines or thiols, through nucleophilic substitution processes. These reactions typically require a base and an appropriate solvent.

- Oxidation Reactions: The compound may undergo oxidation, leading to the formation of oxides or imines, using oxidizing agents like hydrogen peroxide or potassium permanganate.

- Reduction Reactions: Reduction can be achieved using lithium aluminum hydride or sodium borohydride, resulting in derivatives with reduced functionality.

The synthesis of N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine typically involves two main steps:

- Bromination of 2-Pyridinylamine: This step uses bromine or a brominating agent like N-bromosuccinimide in a solvent such as acetic acid or dichloromethane. The reaction conditions are controlled to ensure selective bromination at the 5-position of the pyridine ring.

- Alkylation with Tert-Butylamine: The brominated intermediate is then reacted with tert-butylamine in the presence of a base (e.g., sodium hydride) and a polar aprotic solvent like dimethylformamide or tetrahydrofuran. This alkylation step forms the final product .

N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine has several notable applications:

- Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, particularly in the formation of N-heterocycles.

- Pharmaceutical Research: Due to its structural properties, it may be explored for its potential therapeutic effects against various diseases .

- Environmental Chemistry: The compound's framework is being investigated for its role in advanced oxidation processes aimed at degrading nitrogen-containing hazardous compounds in water treatment systems.

Several compounds share structural similarities with N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine. Here are some notable examples:

| Compound Name | Molecular Formula | Molecular Weight | Key Differences |

|---|---|---|---|

| N-(5-Bromo-3-methyl-2-pyridinyl)-N-(tert-butyl)amine | C₁₀H₁₅BrN₂ | 243.14 g/mol | Contains a methyl group at the 3-position |

| N-(5-Bromo-4-methyl-2-pyridinyl)-N-(tert-butyl)amine | C₁₀H₁₅BrN₂ | 243.14 g/mol | Contains a methyl group at the 4-position |

| N-(5-Bromo-2-pyridinyl)-N-isopropylamine | C₉H₁₃BrN₂ | 229.12 g/mol | Substituted with an isopropyl group instead of tert-butyl |

| 5-Bromo-N-(tert-butyl)pyridine | C₉H₁₂BrN | 214.10 g/mol | Lacks the amine substitution at the nitrogen |

These compounds highlight the uniqueness of N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine, particularly in terms of its specific functional groups and their implications for chemical reactivity and biological activity .

Direct amination approaches for synthesizing N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine involve the coupling of tert-butylamine with brominated pyridine precursors through nucleophilic substitution mechanisms [1]. The synthetic route typically employs 5-bromo-2-aminopyridine as the starting material, which undergoes reductive amination or direct alkylation with tert-butylamine under optimized conditions .

The primary challenge in direct amination strategies lies in the sterically hindered nature of tert-butylamine, which requires elevated temperatures and extended reaction times to achieve satisfactory conversion rates [3]. Experimental studies have demonstrated that the reaction proceeds via nucleophilic attack on the activated pyridine ring, with the electron-withdrawing bromine substituent facilitating the substitution process .

Table 1: Direct Amination Reaction Conditions and Yields

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-Bromo-2-aminopyridine | tert-Butylamine | Toluene | 100-120 | 24-48 | 65-75 | [3] |

| 5-Bromo-2-chloropyridine | tert-Butylamine | Dioxane | 80-100 | 18-36 | 58-68 | |

| 2-Amino-5-bromopyridine | tert-Butyl formamide | Ethanol | 50-70 | 12-24 | 70-85 | [3] |

The reaction mechanism involves initial formation of a tetrahedral intermediate through nucleophilic attack by the amine nitrogen on the electrophilic carbon center adjacent to the pyridine nitrogen [1]. Subsequent elimination of the leaving group results in the formation of the desired N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine product [3].

Optimization studies have revealed that the choice of solvent significantly influences reaction efficiency, with polar aprotic solvents such as dimethylformamide and dioxane providing superior results compared to alcoholic media [5]. The reaction temperature must be carefully controlled to prevent decomposition of the tert-butylamine reagent while maintaining sufficient activation energy for the substitution process [6] [3].

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent the most efficient and widely adopted methodology for synthesizing N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine through carbon-nitrogen bond formation [1] [7]. The Buchwald-Hartwig amination reaction has emerged as the preferred approach, utilizing palladium complexes in combination with phosphine ligands to facilitate the coupling of 5-bromo-2-halopyridines with tert-butylamine [8].

The catalytic system typically employs palladium acetate or palladium bis(dibenzylideneacetone) as the metal source, combined with bulky phosphine ligands such as tri-ortho-tolylphosphine or Xantphos to enhance catalyst stability and substrate selectivity [9] [10]. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, amine coordination, and reductive elimination steps [1] [8].

Table 2: Palladium-Catalyzed Cross-Coupling Reaction Parameters

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Palladium acetate | Xantphos | Cesium carbonate | Dioxane | 80-100 | 8-12 | 85-94 | [10] |

| Palladium bis(dibenzylideneacetone) | tri-ortho-Tolylphosphine | Potassium carbonate | Toluene | 100-110 | 12-18 | 78-88 | [7] |

| Palladium chloride | CyPF-tert-Butyl | Cesium carbonate | Tetrahydrofuran | 60-80 | 6-10 | 90-96 | [11] |

Recent developments in catalyst design have focused on the use of bulky biarylphosphine ligands that accommodate sterically demanding substrates such as tert-butylamine [12]. These specialized ligands create a favorable coordination environment around the palladium center, promoting efficient transmetallation and minimizing catalyst deactivation pathways [7] [8].

The choice of base plays a critical role in reaction success, with cesium carbonate and potassium carbonate being the most effective options for promoting amine deprotonation and facilitating the coupling process [10] [5]. Weaker bases such as potassium phosphate can be employed for more sensitive substrates but typically result in lower conversion rates and extended reaction times [13] [14].

Mechanistic studies have revealed that the reaction follows the classical Buchwald-Hartwig pathway, with the rate-determining step being the reductive elimination of the carbon-nitrogen bond from the palladium-amido intermediate [1] [8]. The bulky nature of tert-butylamine can lead to slower reductive elimination rates, necessitating higher catalyst loadings or elevated temperatures to achieve complete conversion [6] [11].

Bromination Techniques for Pyridine Ring Functionalization

Regioselective bromination of pyridine rings to install the 5-bromo substituent represents a fundamental transformation in the synthesis of N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine precursors [15] [16]. The inherent electronic properties of pyridine make direct electrophilic aromatic substitution challenging, requiring specialized brominating reagents and reaction conditions to achieve positional selectivity [17] [18].

The most effective bromination protocols employ N-bromosuccinimide in combination with Lewis acid catalysts or strong mineral acids to activate the pyridine ring toward electrophilic attack [16]. Alternative approaches utilize bromine in concentrated sulfuric acid or oleum at elevated temperatures to achieve regioselective substitution at the 5-position [19].

Table 3: Bromination Reaction Conditions and Selectivity Data

| Brominating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Selectivity (5:3:4) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| N-Bromosuccinimide | Iron(III) chloride | Dichloromethane | 0-25 | 85:10:5 | 70-78 | [16] |

| Bromine | 66% Oleum | Neat | 130 | 90:8:2 | 75-82 | [19] |

| Phenyltrimethylammonium tribromide | None | Chloroform | 25-30 | 88:9:3 | 75-78 | |

| N-Bromosuccinimide | Aluminum bromide | Carbon tetrachloride | 0-15 | 82:12:6 | 68-75 | [20] |

The regioselectivity of pyridine bromination is governed by the electronic distribution within the heterocyclic ring, with the 3-position being inherently favored for electrophilic substitution due to its lower electron density [15] [18]. However, the use of directing groups or specific reaction conditions can redirect the bromination to the desired 5-position [21].

Recent advances in bromination methodology have focused on the development of metal-free protocols that avoid the use of harsh mineral acids [17]. These approaches typically employ N-halosuccinimides in combination with organic promoters or under photochemical conditions to achieve selective halogenation [21].

The mechanism of pyridine bromination involves initial formation of a sigma-complex through electrophilic attack by the bromine species, followed by deprotonation to restore aromaticity [16] [18]. The reaction kinetics are influenced by the electronic nature of existing substituents, with electron-withdrawing groups accelerating the bromination process [22].

Temperature control is crucial for achieving optimal selectivity, as elevated temperatures can lead to multiple bromination events or migration of the bromine substituent to alternative positions [23] [19]. Careful optimization of reaction conditions, including solvent choice and reaction time, is essential for maximizing both yield and regioselectivity [18] [21].

Optimization of Protecting Group Strategies

The synthesis of N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine often requires the strategic use of protecting groups to mask reactive functionalities during multi-step synthetic sequences [24] [25]. Methoxyethoxymethyl chloride serves as an effective protecting group for hydroxyl and amino functionalities present in intermediate compounds, providing stability under a wide range of reaction conditions while remaining easily removable under mild acidic conditions [26] [24].

The implementation of protecting group strategies becomes particularly important when constructing complex pyridine derivatives that contain multiple reactive sites susceptible to unwanted side reactions [25]. The tert-butoxycarbonyl protecting group has been extensively utilized for amino functionalities, offering excellent stability under basic conditions while being readily cleaved under acidic treatment [26].

Table 4: Protecting Group Compatibility and Deprotection Conditions

| Protecting Group | Protected Functionality | Installation Conditions | Deprotection Conditions | Stability | Reference |

|---|---|---|---|---|---|

| Methoxyethoxymethyl chloride | Hydroxyl/Amino | Diisopropylethylamine, Dichloromethane, 0°C | 1M Hydrochloric acid, 50°C | Basic/Neutral | [24] |

| tert-Butoxycarbonyl | Amino | Di-tert-butyl dicarbonate, Triethylamine, Room temperature | Trifluoroacetic acid, Dichloromethane | Basic conditions | [26] |

| Benzyl | Hydroxyl | Benzyl bromide, Sodium hydride, Dimethylformamide | Palladium/Carbon, Hydrogen | Acidic/Basic | [24] |

The selection of appropriate protecting groups requires careful consideration of the planned synthetic transformations and the stability requirements of each intermediate [25]. Orthogonal protection strategies allow for selective deprotection of specific functionalities without affecting other protected sites, enabling complex synthetic manipulations [24].

Optimization studies have demonstrated that the timing of protecting group installation and removal significantly impacts overall synthetic efficiency [25]. Early installation of robust protecting groups can prevent unwanted side reactions during subsequent transformations, while late-stage deprotection minimizes the number of synthetic steps required [26] [24].

The compatibility of protecting groups with palladium-catalyzed coupling reactions represents a critical consideration in synthetic planning [7] [8]. Certain protecting groups can coordinate to palladium centers, leading to catalyst poisoning and reduced reaction efficiency [1]. Careful selection of non-coordinating protecting groups or alternative catalyst systems may be required to maintain high coupling yields [12] [10].

Solubility and Partition Coefficient (LogP)

The solubility characteristics of N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine reflect its unique structural features combining a brominated pyridine core with a bulky tert-butyl substituent. The compound's molecular formula C₉H₁₃BrN₂ and molecular weight of 229.12 g/mol [1] contribute to its moderate lipophilicity.

Computational predictions indicate a predicted logarithmic partition coefficient (LogP) of approximately 3.47 [2], which places the compound within the moderately lipophilic range. This value suggests favorable membrane permeability characteristics while maintaining adequate aqueous solubility for biological applications. The partition coefficient reflects the balance between the hydrophobic contributions of the bromine substituent and tert-butyl group against the hydrophilic nature of the pyridine nitrogen.

The tert-butyl group significantly influences the compound's solubility profile. Research on related pyridine derivatives has shown that tert-butyl substitution can enhance solubility in organic solvents while reducing water solubility [3]. The branched structure of the tert-butyl group creates steric hindrance that affects intermolecular interactions and crystal packing, thereby influencing dissolution characteristics.

| Property | Value | Method |

|---|---|---|

| LogP | 3.47 ± 0.10 | Computational prediction [2] |

| Molecular Weight | 229.12 g/mol | Experimental [1] |

| Polar Surface Area | 16.13 Ų | Computational [2] |

The polar surface area of 16.13 Ų [2] indicates limited hydrogen bonding capability, primarily through the pyridine nitrogen lone pair. This relatively low polar surface area correlates with the compound's moderate lipophilicity and suggests good membrane permeability characteristics.

Thermal Behavior (Melting Point, Decomposition)

The thermal properties of N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine are influenced by its molecular structure, particularly the presence of the bromine atom and the bulky tert-butyl group. Computational predictions suggest a boiling point of 277.4 ± 25.0°C [4], indicating significant thermal stability under normal conditions.

The thermal decomposition behavior follows patterns observed in similar brominated pyridine derivatives. Research on related compounds indicates that thermal decomposition typically initiates with the cleavage of the carbon-bromine bond, which has a relatively low bond energy of approximately 292 kJ/mol [5]. This initial decomposition step generally occurs at temperatures above 250°C, as observed in structurally similar compounds [6].

The tert-butyl group contributes to thermal stability through its bulky structure, which restricts molecular motion and increases the energy barrier for decomposition. Studies on tert-butylamine compounds indicate melting points ranging from -67°C for the parent tert-butylamine [7] to significantly higher values for substituted derivatives.

| Thermal Property | Value | Notes |

|---|---|---|

| Predicted Boiling Point | 277.4 ± 25.0°C | Computational estimate [4] |

| Decomposition Temperature | >250°C | Estimated from similar compounds [6] |

| Thermal Stability | Moderate to High | Based on structural analysis |

The thermal decomposition mechanism likely involves multiple steps, beginning with carbon-bromine bond cleavage followed by nitrogen-carbon bond dissociation. The presence of the pyridine ring provides additional stability through aromatic delocalization, while the tert-butyl group may undergo fragmentation at elevated temperatures.

Acid-Base Characteristics and Protonation Sites

N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine exhibits complex acid-base behavior due to the presence of two distinct nitrogen atoms with different hybridization states and electronic environments. The compound contains a pyridine nitrogen (sp²-hybridized) and a tertiary amine nitrogen (sp³-hybridized), each with distinct basicities.

Computational predictions indicate a pKa value of approximately 5.03 ± 0.10 [4] for the most basic site. This value is consistent with the basicity of substituted pyridines, which typically exhibit pKa values ranging from 3-6 depending on substituent effects [8]. The bromine substituent at the 5-position exerts an electron-withdrawing inductive effect that reduces the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa ≈ 5.2) [8].

The tert-butyl group attached to the amine nitrogen provides electron-donating effects through hyperconjugation and inductive effects. However, the steric bulk of the tert-butyl group may hinder protonation at the tertiary amine site, making the pyridine nitrogen the more accessible protonation site under physiological conditions.

| Nitrogen Site | Hybridization | Estimated pKa | Primary Protonation Site |

|---|---|---|---|

| Pyridine N | sp² | ~5.0 | Yes |

| Tertiary amine N | sp³ | ~8-9 | No (sterically hindered) |

Research on similar pyridine-amine systems indicates that protonation preferentially occurs at the pyridine nitrogen in the gas phase when secondary amino groups are present [9]. The electronic environment created by the 5-bromo substituent further favors pyridine nitrogen protonation by making the tertiary amine site relatively more basic, though steric factors may override this effect.

The protonation behavior significantly influences the compound's solubility and membrane permeability. At physiological pH (7.4), the compound exists predominantly in its neutral form, given the predicted pKa of approximately 5.0. This pH-dependent ionization affects the compound's distribution and bioavailability.

Reactivity Patterns in Protic/Aprotic Solvents

The reactivity of N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine is significantly influenced by solvent polarity and hydrogen bonding capability. The compound exhibits distinct reactivity patterns in protic versus aprotic solvents, primarily due to solvation effects on the nitrogen lone pairs and the brominated pyridine system.

In protic solvents, the pyridine nitrogen can participate in hydrogen bonding interactions, which stabilize the neutral form and reduce its nucleophilicity. The tertiary amine nitrogen, being more basic, preferentially interacts with protic solvents through hydrogen bonding, leading to increased solvation and altered reactivity patterns. Research on similar systems indicates that protic solvents generally decrease the reactivity of pyridine derivatives toward electrophiles [10].

Aprotic solvents, particularly dipolar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), significantly enhance the nucleophilicity of both nitrogen centers. In these solvents, the compound exhibits increased reactivity toward electrophilic aromatic substitution at the pyridine ring and nucleophilic substitution reactions at the bromine position [11].

The 5-bromo substituent makes the compound susceptible to nucleophilic aromatic substitution reactions, particularly in polar aprotic solvents. The electron-withdrawing nature of the bromine atom activates the pyridine ring toward nucleophilic attack, with the 2- and 4-positions being most reactive due to resonance stabilization of the intermediate anion [12].

| Solvent Type | Effect on Reactivity | Preferred Reaction Type |

|---|---|---|

| Protic | Decreased nucleophilicity | Acid-base reactions |

| Aprotic polar | Enhanced nucleophilicity | Nucleophilic substitution |

| Aprotic nonpolar | Moderate reactivity | Thermal reactions |

The thermal stability of the compound varies significantly with solvent choice. In polar aprotic solvents, the compound maintains stability up to approximately 250°C, while in protic solvents, decomposition may occur at lower temperatures due to acid-catalyzed processes [13].

The reactivity pattern in aprotic solvents is particularly relevant for synthetic applications. The compound can undergo palladium-catalyzed cross-coupling reactions, with the bromine substituent serving as a leaving group in Suzuki-Miyaura, Heck, and similar transformations [14]. The presence of the tert-butyl group provides steric protection for the amine nitrogen, preventing unwanted side reactions during these transformations.

Solvent effects on the compound's conformational stability are also significant. In polar solvents, the compound adopts conformations that maximize dipole-solvent interactions, while in nonpolar solvents, intramolecular interactions become more important in determining the preferred conformation.

The stability of the compound in various solvents has been evaluated through accelerated stability studies. In polar aprotic solvents under nitrogen atmosphere, the compound remains stable for extended periods at room temperature, with less than 5% decomposition observed after 30 days [15]. In protic solvents, particularly those with low pH, gradual decomposition occurs through protonation-induced mechanisms.

XLogP3

Dates

Explore Compound Types